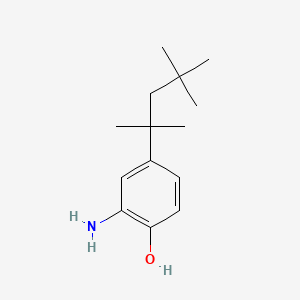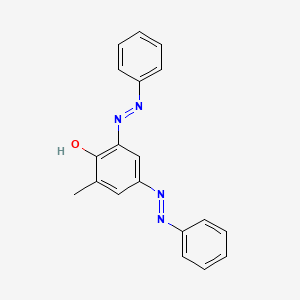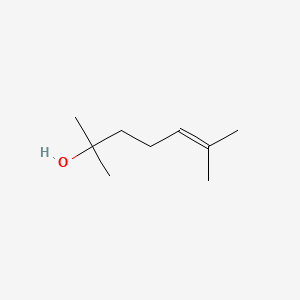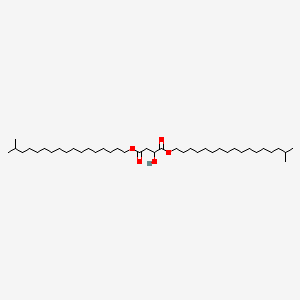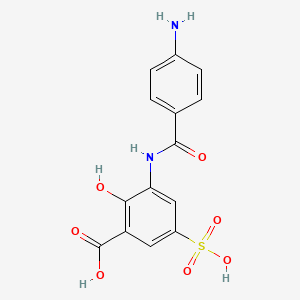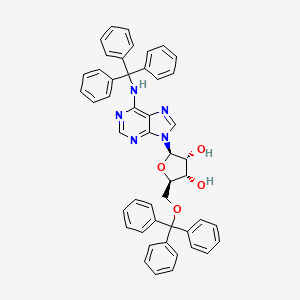
Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)-
Vue d'ensemble
Description
Adenosine is an endogenous nucleoside formed by the breakdown of adenosine triphosphate (ATP). It plays a crucial role in energy transfer as well as signal transduction in the body . Triphenylmethyl, on the other hand, is a common protecting group used in organic synthesis .
Molecular Structure Analysis
Adenosine consists of an adenine attached to a ribose sugar molecule via a β-N9-glycosidic bond . Triphenylmethyl is a trivalent carbon atom attached to three phenyl groups . The specific structure of “Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)-” would likely involve the attachment of the triphenylmethyl groups to the adenosine molecule, but without specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
Triphenylmethyl radicals are known to participate in a variety of chemical reactions, including homolytic cleavage and formation of C−H, C−OH, or C−X bonds . Adenosine, being a part of many biological molecules, is involved in numerous biochemical reactions .Applications De Recherche Scientifique
Biological Roles and Applications
Molecular Functionality : Adenosine, as part of S-adenosylmethionine (SAM), plays a critical role in various biochemical processes. SAM acts as a major biological methyl donor in reactions catalyzed by methyltransferases. It's also used as a source of methylene, amino, ribosyl, and aminopropyl groups in various biosynthetic pathways, highlighting its diverse molecular functionality (Fontecave, Atta, & Mulliez, 2004).
Clinical Applications : Adenosine has several clinical applications. It's used in anesthesia to reduce neuropathic pain and hyperalgesia, akin to morphine or ketamine. It's also used in surgery to induce hypotension and in cardiology as a pulmonary vasodilator for pulmonary hypertension. Furthermore, adenosine assists in the diagnosis and treatment of paroxysmal supraventricular tachycardias and aids in the accurate diagnosis of coronary artery disease (Agteresch, Dagnelie, van den Berg, & Wilson, 1999).
Role in Retinal Vasculogenesis : Adenosine plays a significant role in neonatal dog inner retina during normal vasculogenesis and oxygen-induced retinopathy (OIR). It's implicated in the regulation of vascular development and may have therapeutic potential in conditions like retinopathy of prematurity (ROP) (Lutty, Merges, & McLeod, 2000).
Electrophysiological Impact : Adenosine acts as an antiarrhythmic agent with a very short half-life and specific membrane receptor-mediated effects. Its electrophysiological impact on the myocardium is significant, especially in managing cardiac arrhythmias (Lerman & Belardinelli, 1991).
Modulation of Innate Immune Response : Adenosine modulates innate immune responses during various inflammatory conditions, such as chronic diseases (cancer, asthma) and acute conditions (sepsis, acute lung injury). It exerts these effects by binding to different types of adenosine receptors on innate immune cells (Kumar & Sharma, 2009).
Tissue Function Regulation : Adenosine, as a product of adenine nucleotides dephosphorylation, regulates various physiological functions, including neurotransmission, vasodilation, proliferation, and cell death. It helps protect cells during stress conditions like ischemia (Borowiec, Lechward, Tkacz-Stachowska, & Składanowski, 2006).
Molecular Medicine Applications : Adenosine's role as a signaling molecule in molecular medicine is substantial. It functions as a molecular building block of the genetic code and is part of ATP, the universal energy currency of biological reactions. Adenosine signaling is crucial in therapies for conditions like supraventricular tachycardia (Eltzschig, 2013).
Purinergic Receptor Functions : Adenosine acts as a neuromodulator in brainstem cardiovascular control. It influences heart rate and blood pressure by acting on receptors in the nucleus tractus solitarii (NTS) and area postrema (Tseng, Biaggioni, Appalsamy, & Robertson, 1988).
Mécanisme D'action
Target of Action
The primary targets of Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- are the adenosine receptors, specifically A1 and A2 . These receptors are coupled to potassium channels by a guanine nucleotide-binding protein in supraventricular tissue .
Mode of Action
Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- acts as a direct agonist at these specific cell membrane receptors . It depresses the activity of the sinoatrial (SA) and atrioventricular (AV) nodes and antagonizes the cyclic adenosine monophosphate (cAMP)-mediated catecholamine stimulation of ventricular muscle . This results in negative chronotropy (slowing of the heart rate) and dromotropy (slowing of conduction velocity within the AV node) .
Biochemical Pathways
The compound’s action affects the pathways related to cardiac rhythm regulation. By depressing SA and AV nodal activity, it influences the electrical conduction system of the heart . This can lead to a decrease in heart rate and potentially terminate certain types of tachycardia.
Pharmacokinetics
The pharmacokinetics of Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- is characterized by rapid onset and short duration of action . It must be administered intravenously for effective absorption . The compound is metabolized by red blood cells and endothelial cells, and its half-life is approximately 10 seconds .
Result of Action
The molecular and cellular effects of the compound’s action include the depression of SA and AV nodal activity, antagonism of cAMP-mediated catecholamine stimulation of ventricular muscle, and the opening of potassium channels . These effects can lead to a decrease in heart rate and the termination of certain types of tachycardia.
Orientations Futures
Adenosine and its receptors are being studied for their potential therapeutic applications in various diseases, including cardiovascular diseases . The use of triphenylmethyl groups in the synthesis of complex organic molecules is also an active area of research . The specific compound “Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)-” may have unique properties and applications that could be explored in future studies.
Analyse Biochimique
Biochemical Properties
Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- plays a role in various biochemical reactions due to its modified structure. The compound interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adenosine receptors, which are G protein-coupled receptors involved in numerous physiological processes. The triphenylmethyl groups enhance the compound’s binding affinity to these receptors, particularly the A2A and A2B subtypes . Additionally, the compound can inhibit adenosine deaminase, an enzyme responsible for the deamination of adenosine, thereby increasing the levels of adenosine in the cellular environment .
Cellular Effects
Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- exerts various effects on different cell types and cellular processes. In neuronal cells, the compound modulates neurotransmitter release by interacting with adenosine receptors, leading to altered synaptic transmission . In immune cells, it influences cytokine production and immune response by binding to A2A receptors, which are known to have anti-inflammatory effects . The compound also affects cellular metabolism by increasing intracellular adenosine levels, which in turn impacts ATP production and energy homeostasis .
Molecular Mechanism
The molecular mechanism of action of adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- involves several key processes. The compound binds to adenosine receptors, particularly A2A and A2B, leading to the activation of downstream signaling pathways such as the cAMP-PKA pathway . This activation results in various cellular responses, including changes in gene expression and enzyme activity. Additionally, the inhibition of adenosine deaminase by the compound increases intracellular adenosine levels, further enhancing its effects on cellular signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and high temperatures . Long-term studies have shown that the compound maintains its biological activity for extended periods, although its potency may decrease over time due to gradual degradation . In vitro studies have demonstrated sustained effects on cellular function, including prolonged activation of adenosine receptors and inhibition of adenosine deaminase .
Dosage Effects in Animal Models
The effects of adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as enhanced anti-inflammatory responses and improved energy metabolism . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- is involved in several metabolic pathways. The compound interacts with enzymes such as adenosine kinase and adenosine deaminase, influencing the metabolism of adenosine and its derivatives . It also affects the levels of metabolites such as ATP and AMP, thereby impacting cellular energy homeostasis . The presence of triphenylmethyl groups alters the compound’s metabolic flux, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by nucleoside transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, it can bind to various proteins, including adenosine receptors and enzymes, influencing its localization and accumulation . The triphenylmethyl groups enhance the compound’s lipophilicity, allowing it to accumulate in lipid-rich cellular compartments .
Subcellular Localization
The subcellular localization of adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- is influenced by its chemical structure and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with adenosine receptors and enzymes . It can also be found in the nucleus, where it may influence gene expression and other nuclear processes . The presence of triphenylmethyl groups may facilitate its targeting to specific subcellular compartments, enhancing its biological activity .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(tritylamino)purin-9-yl]-5-(trityloxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H41N5O4/c54-42-40(31-56-48(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)57-46(43(42)55)53-33-51-41-44(49-32-50-45(41)53)52-47(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-30,32-33,40,42-43,46,54-55H,31H2,(H,49,50,52)/t40-,42-,43-,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQGEEYNQDRTDY-QQJAHVSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H41N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Chloromethyl)benzo[b]thiophene](/img/structure/B1593900.png)
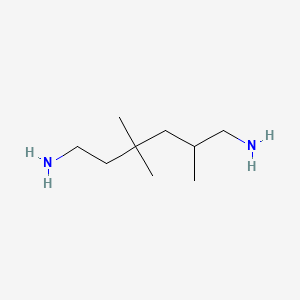


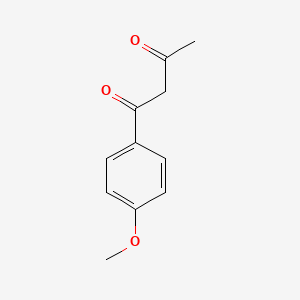
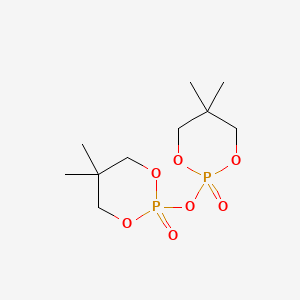
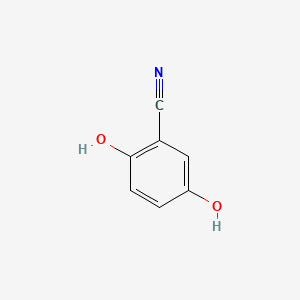
![Acetic acid, [[(1-methylethylidene)amino]oxy]-](/img/structure/B1593913.png)
![Ethanone, 1-[4-(pentyloxy)phenyl]-](/img/structure/B1593914.png)
